
Ethyl levulinate
Overview
Description
Ethyl levulinate (ethyl 4-oxopentanoate) is a biomass-derived ester synthesized via the acid-catalyzed esterification of levulinic acid with ethanol or direct alcoholysis of carbohydrates like fructose, glucose, or cellulose . It is a versatile platform chemical with applications as a biofuel additive, solvent, plasticizer, and precursor to pharmaceuticals . Its favorable properties include high lubricity, biodegradability, and cold-flow stability, making it a promising alternative to petroleum-derived compounds .
Preparation Methods
Esterification of Levulinic Acid
The esterification of levulinic acid (LA) with ethanol is the most direct route to ethyl levulinate. This method leverages LA, a biomass-derived platform chemical, and ethanol, a renewable alcohol, to produce the target ester.
Homogeneous Acid Catalysts
Traditional homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, have been widely used due to their high activity. For instance, microwave-assisted batch reactions with sulfuric acid achieved yields exceeding 80% under optimized conditions . However, these systems face challenges in catalyst recovery and product purification. Recent advances have introduced aluminum chloride hexahydrate (AlCl₃·6H₂O) as a dual-phase catalyst. At 3–5 wt% loading, AlCl₃·6H₂O induces phase separation, enabling efficient recovery and reuse while maintaining yields above 70% .
Table 1: Performance of Homogeneous Catalysts in LA Esterification
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability |
---|---|---|---|---|
H₂SO₄ | 80 | 3 | 81.6 | Limited |
AlCl₃·6H₂O | 80 | 4 | 72 | High |
p-TSA | 100 | 2 | 78 | Moderate |
Heterogeneous Catalysts
Heterogeneous systems address separation challenges. A sulfonated lignin-based carbon catalyst (MCC), synthesized at 400°C, demonstrated a surface area of 368.92 m²/g and achieved 62.51 mol% yield at 80°C with a 6:1 ethanol-to-LA molar ratio . Hierarchical zeolites, such as HZ-5, further improved yields to 73% by combining micro- and mesopores for enhanced reactant diffusion .
Advanced Catalytic Systems
Deep eutectic solvents (DES) have emerged as co-catalysts. Combining MCC with a choline chloride-sulfanilic acid DES increased yields to 81.65 mol%, leveraging synergistic acid sites and reduced mass transfer limitations .
Biomass-Derived Routes
Direct Conversion from Lignocellulosic Biomass
The patent CN102659594A outlines a two-step process using straw biomass :
-
Pretreatment : Wheat straw (39.46% cellulose) is treated with 85% ethanol at 1.0 MPa for 3 h, recovering lignin and leaving a cellulose-rich residue.
-
Hydrolysis : The residue reacts with 5% H₂SO₄ in ethanol at 170°C for 60 min, yielding 17.9% this compound. Similar results were observed with corn stalks (16.4% yield) .
Table 2: Biomass Feedstock Performance
Feedstock | Cellulose (%) | Catalyst | Yield (%) |
---|---|---|---|
Wheat straw | 39.46 | H₂SO₄ | 17.9 |
Corn stalks | 35.20 | HCl | 16.4 |
Rice straw | 38.10 | H₂SO₄ | 15.8 |
Furfuryl Alcohol Ethanolysis
Furfuryl alcohol (FAL), derived from hemicellulose, undergoes ethanolysis over hierarchical zeolites. At 190°C and a 15:1 ethanol-to-FAL ratio, HZ-5 yielded 73% this compound alongside intermediates like ethoxymethylfuran (26%) . Carbon cryogels modified with Fe (UCC-S-Fe) further enhanced activity, achieving 68% yield at milder conditions .
Process Intensification and Green Chemistry
Flow Chemistry
Continuous-flow systems enable uncatalyzed esterification at 270°C and 30 min residence time, achieving 85% conversion . This method eliminates catalyst costs and simplifies purification but requires high energy input.
Catalyst Recovery and Reuse
AlCl₃·6H₂O’s phase-separation behavior allows >90% recovery over five cycles . Similarly, MCC retained 95% activity after four cycles due to stable sulfonic acid groups .
Comparative Analysis of Methodologies
Table 3: Techno-Economic and Environmental Metrics
Chemical Reactions Analysis
Types of Reactions: Ethyl levulinate undergoes various chemical reactions, including:
Esterification: Formation of this compound from levulinic acid and ethanol.
Hydrogenation: Conversion of this compound to γ-valerolactone through hydrogenation and transesterification.
Alcoholysis: Production of this compound from biomass-derived substrates using Brønsted and Lewis acid catalysts.
Common Reagents and Conditions:
Esterification: Ethanol and acid catalysts (e.g., methanesulfonic acid, sulfuric acid) under reflux conditions.
Hydrogenation: Metal nanoparticles and acid sites for catalysis.
Alcoholysis: Brønsted acidic ionic liquids and Lewis acidic catalysts.
Major Products:
Esterification: this compound.
Hydrogenation: γ-Valerolactone.
Alcoholysis: this compound and intermediate compounds such as ethyl-D-glycopyranoside.
Scientific Research Applications
Industrial Applications
1.1 Solvent and Chemical Intermediate
Ethyl levulinate serves as an effective solvent in coatings, adhesives, and cleaning products. Its excellent solubility in various organic solvents allows it to replace traditional solvents that may be harmful to the environment. Additionally, EL acts as a chemical intermediate in the production of biodiesel and other value-added chemicals, thus contributing to sustainable industrial practices .
1.2 Food Industry
In the food sector, this compound is recognized for its fruity aroma and flavor-enhancing properties. It is commonly used in beverages, confectionery, and baked goods to impart a pleasant taste profile. Its natural origin and favorable safety profile make it suitable for clean-label products . The following table summarizes its applications in food:
Application | Description |
---|---|
Flavoring Agent | Enhances fruity flavors in food products |
Food Additive | Used in beverages and confectionery |
Natural Origin | Derived from biomass, appealing for clean labels |
Fuel Applications
2.1 Biodiesel Production
This compound is increasingly utilized as an oxygenate additive in diesel fuel blends. Studies have shown that blending EL with traditional diesel fuels can enhance combustion efficiency and reduce emissions . The following table illustrates the performance of this compound in diesel blends:
Property | This compound Blend | Traditional Diesel |
---|---|---|
Combustion Efficiency | Improved | Standard |
Emission Levels | Reduced | Higher |
Oxygen Content | Increased | Lower |
2.2 Engine Performance
Research indicates that using this compound-diesel blends can lead to improved engine performance metrics such as torque and power output. A study employing grey relational analysis demonstrated that these blends could potentially replace fossil fuels while maintaining efficiency .
Case Studies
3.1 Esterification Processes
A significant area of research involves the esterification of levulinic acid with ethanol to produce this compound. Various catalysts have been studied to optimize yield and selectivity during this process. For instance, the use of deep eutectic solvents has shown promise in achieving high yields (up to 93%) under mild conditions . The following table summarizes key findings from recent studies:
Catalyst Type | Yield (%) | Reaction Conditions |
---|---|---|
Sulfuric Acid | 44.4 | High temperature |
Deep Eutectic Solvents | 93 | Room temperature |
Microwave-assisted Heating | 100 | Various alcohols used |
3.2 Glycerol Ketalization
This compound has also been explored in glycerol ketalization reactions, where it acts as a precursor for producing dioxolane derivatives. This process has demonstrated yields exceeding 78% under optimized conditions using heterogeneous catalysts .
Mechanism of Action
The mechanism of action of ethyl levulinate involves its conversion through various chemical pathways:
Esterification: Catalyzed by acid catalysts, leading to the formation of this compound from levulinic acid and ethanol.
Hydrogenation: Involves the reduction of this compound to γ-valerolactone, catalyzed by metal nanoparticles and acid sites.
Alcoholysis: Catalyzed by Brønsted and Lewis acids, leading to the formation of this compound from biomass-derived substrates.
Comparison with Similar Compounds
Ethyl levulinate belongs to the alkyl levulinate family, which includes mthis compound, n-butyl levulinate, and isopropyl levulinate. These esters share structural similarities but differ in synthesis efficiency, physicochemical properties, and industrial applicability.
This compound vs. Mthis compound
- Catalysts: this compound achieves high yields (68.7 mol%) using heterogeneous catalysts like K-HPW-1 (potassium-modified phosphotungstic acid) in ethanol/toluene mixtures, with good catalyst recyclability (>50% yield after 5 cycles) . Mthis compound synthesis often requires harsher conditions, such as higher acid concentrations or ionic liquids, which are costlier and harder to separate .
- Reaction Pathways: this compound production benefits from co-solvents like toluene, which suppress side reactions (e.g., humin formation) and improve yields by 4–10% compared to pure ethanol systems . Mthis compound synthesis lacks similar co-solvent optimization, leading to lower selectivity .
- Feedstock Flexibility: this compound yields vary significantly with feedstock: fructose (68.7 mol%) > inulin (52.3 mol%) > glucose (14.5 mol%) . Mthis compound shows analogous trends but generally lower yields due to methanol’s lower polarity and reactivity .
This compound vs. n-Butyl Levulinate
- Catalyst Design : n-Butyl levulinate synthesis often requires dual-acidity catalysts (Brønsted and Lewis acids) to accommodate the longer alkyl chain’s steric effects . This compound, in contrast, is efficiently produced using Brønsted acids alone (e.g., H$3$PW${12}$O$_{40}$) .
- Yield and Kinetics : this compound reaches steady-state yields faster (2–24 h) compared to n-butyl levulinate, which requires prolonged reaction times (>24 h) due to slower alcoholysis kinetics .
Comparative Catalyst Performance
Physicochemical Properties
This compound outperforms mthis compound in cold-flow properties (pour point: −60°C vs. −45°C) and is more miscible with diesel than n-butyl levulinate .
Biological Activity
Ethyl levulinate (EL) is an ester derived from levulinic acid and ethanol, recognized for its potential applications in various fields, including as a biofuel, solvent, and flavoring agent. This article explores the biological activity of this compound, highlighting its synthesis, catalytic processes, and relevant biological studies.
Synthesis and Catalytic Processes
This compound can be synthesized through various catalytic methods, including acid-catalyzed reactions and microwave-assisted processes. The following table summarizes key findings from recent studies on the synthesis of this compound:
Synthesis Method | Catalyst Used | Yield (%) | Conditions |
---|---|---|---|
Acid-Catalyzed Esterification | p-Toluenesulfonic acid | 93 | Room temperature, 24 hours |
Microwave-Assisted Esterification | H2SO4 | 80 | 393.15 K, 5 min |
Direct Conversion from Fructose | Ag-HPW-1 | 64.6 | 150 °C, 2 hours in ethanol |
Glycerol Ketalization | H2SO4 | >99 | 110 °C, N2 atmosphere, vacuum |
These methods demonstrate the versatility of EL production and the effectiveness of various catalysts in enhancing yield and selectivity.
Toxicological Studies
This compound has been evaluated for its safety profile and biological effects. Notably:
- Mutagenicity : Studies indicate that this compound is not mutagenic. Read-across data from methyl acetoacetate suggest that EL does not induce significant genetic damage in vitro .
- Biocompatibility : Research has shown that EL exhibits low toxicity towards human cells, making it a promising candidate for applications in pharmaceuticals and food industries .
Ecotoxicological Impact
This compound's environmental impact has been assessed through ecotoxicological studies:
- Aquatic Toxicity : EL has been tested on various aquatic organisms. Results indicate moderate toxicity to fish species such as Micropterus salmoides and Cyprinus carpio, with observed effects on reproductive biomarkers .
- Bioaccumulation Potential : The compound shows low bioaccumulation potential, suggesting limited long-term ecological effects when released into aquatic systems .
Case Studies
-
Case Study: this compound as a Biofuel
- Objective : To evaluate the combustion characteristics of this compound as a biofuel.
- Methodology : EL was blended with diesel fuel and tested in a combustion engine.
- Findings : The study found that EL blends resulted in reduced emissions of CO and NOx compared to pure diesel, demonstrating its potential as an environmentally friendly alternative fuel .
-
Case Study: Health Effects in Aquatic Organisms
- Objective : To assess the health impacts of this compound on freshwater fish.
- Methodology : Fish were exposed to varying concentrations of EL over a period of 30 days.
- Findings : Significant alterations in liver enzyme activities were observed at higher concentrations, indicating potential hepatotoxic effects .
Properties
IUPAC Name |
ethyl 4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEONFUTDYJSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047058 | |
Record name | Ethyl levulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow liquid with apple odour | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
93.00 to 94.00 °C. @ 18.00 mm Hg | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water and alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.009-1.014 | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-88-8 | |
Record name | Ethyl levulinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl levulinate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539888 | |
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Record name | ETHYL LEVULINATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24876 | |
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Record name | ETHYL LEVULINATE | |
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Record name | Pentanoic acid, 4-oxo-, ethyl ester | |
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Record name | Ethyl levulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.936 | |
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Record name | ETHYL LEVULINATE | |
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Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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